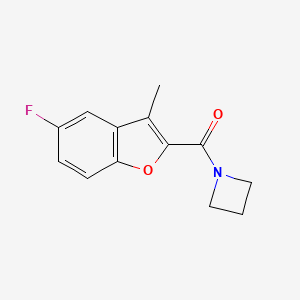
Azetidin-1-yl-(5-fluoro-3-methyl-1-benzofuran-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azetidin-1-yl-(5-fluoro-3-methyl-1-benzofuran-2-yl)methanone, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed to target non-small cell lung cancer (NSCLC) patients with the T790M mutation. This mutation is the most common mechanism of acquired resistance to first-generation EGFR TKIs, such as gefitinib and erlotinib. AZD9291 has shown promising results in preclinical and clinical studies, making it a potential treatment option for NSCLC patients with the T790M mutation.
作用机制
Azetidin-1-yl-(5-fluoro-3-methyl-1-benzofuran-2-yl)methanone selectively inhibits the activity of mutated EGFR, which is overexpressed in NSCLC cells with the T790M mutation. By inhibiting the activity of mutated EGFR, this compound blocks the signaling pathways that promote cell growth and survival, leading to tumor cell death. This compound has also been shown to overcome the resistance of NSCLC cells to first-generation EGFR TKIs, making it a potential treatment option for NSCLC patients with the T790M mutation.
Biochemical and Physiological Effects
This compound has been shown to have minimal off-target effects on normal cells, which reduces the risk of side effects. In preclinical studies, this compound has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cells with the T790M mutation. In clinical studies, this compound has been shown to have high response rates and prolonged progression-free survival in NSCLC patients with the T790M mutation.
实验室实验的优点和局限性
Azetidin-1-yl-(5-fluoro-3-methyl-1-benzofuran-2-yl)methanone has several advantages for lab experiments, including its potency and selectivity for mutated EGFR, which allows for the specific targeting of NSCLC cells with the T790M mutation. However, this compound has limitations, such as the potential for acquired resistance and the need for biomarker testing to identify NSCLC patients with the T790M mutation.
未来方向
There are several future directions for the development and use of Azetidin-1-yl-(5-fluoro-3-methyl-1-benzofuran-2-yl)methanone. One direction is the optimization of biomarker testing to identify NSCLC patients with the T790M mutation, which would increase the efficacy of this compound. Another direction is the development of combination therapies that include this compound, such as immune checkpoint inhibitors, to improve the response rates and overall survival of NSCLC patients. Additionally, the development of second-generation EGFR TKIs that target other mutations, such as the exon 20 insertion mutation, could expand the use of EGFR TKIs in NSCLC treatment.
合成方法
The synthesis of Azetidin-1-yl-(5-fluoro-3-methyl-1-benzofuran-2-yl)methanone involves several steps, including the preparation of the intermediate 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid, which is then converted to the key intermediate 5-fluoro-3-methyl-1-benzofuran-2-ylamine. The final step involves the reaction of the key intermediate with azetidin-2-one to yield this compound. The synthesis of this compound has been optimized to improve its yield and purity.
科学研究应用
Azetidin-1-yl-(5-fluoro-3-methyl-1-benzofuran-2-yl)methanone has been extensively studied in preclinical and clinical studies. In preclinical studies, this compound has shown potent activity against NSCLC cells with the T790M mutation, while sparing normal cells. In clinical studies, this compound has demonstrated high response rates and prolonged progression-free survival in NSCLC patients with the T790M mutation. This compound has also shown promising results in combination with other therapies, such as immune checkpoint inhibitors.
属性
IUPAC Name |
azetidin-1-yl-(5-fluoro-3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-8-10-7-9(14)3-4-11(10)17-12(8)13(16)15-5-2-6-15/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOBULBYDNBICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
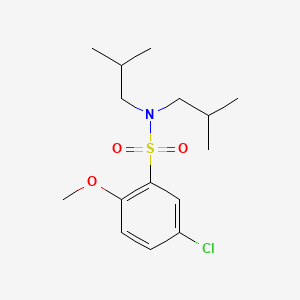


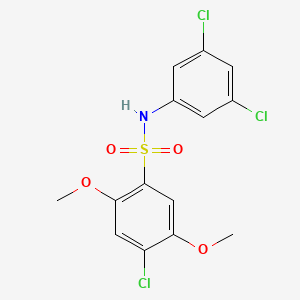
![[4-(4-Chloro-2,5-dimethoxyphenyl)sulfonyloxy-3-methylphenyl] 4-chloro-2,5-dimethoxybenzenesulfonate](/img/structure/B7454031.png)
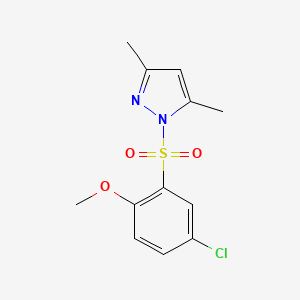
![N-(2,1,3-benzothiadiazol-4-yl)-2-[[4-(2,4-dimethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7454037.png)

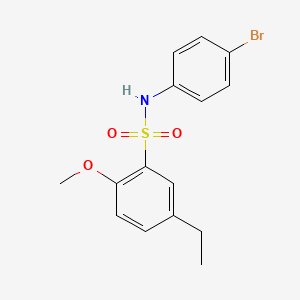
![3-Cyclopropyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7454071.png)
![2-[5-(2-methylcyclopropyl)furan-2-yl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B7454078.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid;hydrate](/img/structure/B7454088.png)
![5-Cyclopropyl-3-[[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7454095.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7454102.png)
